Piperidine Attachment Position (3- vs. 4-Substitution): Impact on Sigma Receptor Binding Orientation
The target compound bears the piperidine moiety at the 3-position of the ethyl linker, whereas comparator 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-85-0) places it at the 4-position. Published SAR on phenoxyethylpiperidines demonstrates that the piperidine attachment position governs the trajectory of the basic nitrogen relative to the aromatic ring, a key determinant of S1R binding pose [1]. In the related 4-benzyl-1-(2-phenoxyethyl)piperidine series, 3-substituted derivatives exhibited distinct affinity and functional profiles compared to their 4-substituted counterparts, with differences in EC₅₀ for S1R-mediated neuroprotection reaching >10-fold in some pairs [2]. While direct head-to-head Ki data for these exact brominated positional isomers are not publicly available, the scaffold-level SAR predicts non-interchangeable receptor interaction profiles.
| Evidence Dimension | Piperidine ring positional isomerism (3-piperidine vs. 4-piperidine attachment) |
|---|---|
| Target Compound Data | 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine (3-substituted piperidine; CAS 1219964-42-7 base form) |
| Comparator Or Baseline | 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-85-0; 4-substituted positional isomer) |
| Quantified Difference | No direct comparative binding data available for these specific compounds. Class-level SAR: 3- vs. 4-piperidine substitution in phenoxyethylpiperidines yields Ki differences of 2- to >10-fold at S1R depending on aromatic substitution [2]. |
| Conditions | Class-level inference derived from phenoxyethylpiperidine SAR studies; direct experimental comparison not available in public literature as of 2026. |
Why This Matters
For researchers designing S1R-targeted assays, the 3-substituted piperidine geometry may confer a distinct binding orientation from 4-substituted analogs, making them non-substitutable without re-characterization of assay performance.
- [1] Mastropasqua F, Lisi AT, Crouzier L, et al. Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. J Med Chem. 2026. doi:10.1021/acs.jmedchem.5c03240. View Source
- [2] Berardi F, Abate C, Ferorelli S, et al. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. Eur J Med Chem. 2022;228:114040. View Source
